7-bromo-5-methyl-1H-indole-2-carboxylic Acid
Overview
Description
7-Bromo-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
7-Bromo-5-methyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways depend on the specific targets and mode of action of the compound.
Result of Action
It has been reported to reduce the production of staphyloxanthin in staphylococcus aureus , indicating its potential antimicrobial activity.
Biochemical Analysis
Biochemical Properties
7-bromo-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus, indicating its potential as an antimicrobial agent . The compound’s interactions with enzymes and proteins are primarily through its indole ring, which allows it to bind to active sites and inhibit or activate enzymatic functions. This interaction can lead to significant changes in biochemical pathways, making it a valuable compound for studying enzyme regulation and protein interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation in human cancer cell lines, particularly in Hep G2 hepatocellular carcinoma cells . This inhibition is likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can induce apoptosis or cell cycle arrest, making it a potential candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Preparation Methods
The synthesis of 7-bromo-5-methyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylindole, followed by carboxylation at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and carbon dioxide or carbonylation reagents for the carboxylation step . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts.
Chemical Reactions Analysis
7-Bromo-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using agents like potassium permanganate, while reduction might involve hydrogenation with palladium on carbon.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
7-Bromo-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry and material science.
Medicine: Research has explored its use in developing new drugs for treating diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar compounds to 7-bromo-5-methyl-1H-indole-2-carboxylic acid include other brominated indole derivatives, such as 7-bromoindole-2-carboxylic acid and 5-bromoindole-2-carboxylic acid . These compounds share structural similarities but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. The unique combination of bromine and methyl groups in this compound distinguishes it from its analogs, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBHGAFULIULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257001 | |
Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15936-75-1 | |
Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15936-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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